4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile

Serine hydrolase inhibitor Structure–activity relationship Medicinal chemistry

4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile (CAS 60858-43-7) is a trisubstituted pyrazole derivative bearing a C3 carbonitrile, C4 acetyl, and C5 methyl group. This specific substitution pattern distinguishes it from closely related regioisomers, such as 5-acetyl-4-methyl-1H-pyrazole-3-carbonitrile (CAS 91447-33-5) and 1-acetyl-4-methyl-1H-pyrazole-5-carbonitrile (CAS 1196-15-2), which differ in the positions of the acetyl and methyl substituents on the pyrazole ring.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12883087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C#N)C(=O)C
InChIInChI=1S/C7H7N3O/c1-4-7(5(2)11)6(3-8)10-9-4/h1-2H3,(H,9,10)
InChIKeyPBSIUBRJECEMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile: Sourcing Guide for a Regiospecific Pyrazole Building Block


4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile (CAS 60858-43-7) is a trisubstituted pyrazole derivative bearing a C3 carbonitrile, C4 acetyl, and C5 methyl group . This specific substitution pattern distinguishes it from closely related regioisomers, such as 5-acetyl-4-methyl-1H-pyrazole-3-carbonitrile (CAS 91447-33-5) and 1-acetyl-4-methyl-1H-pyrazole-5-carbonitrile (CAS 1196-15-2), which differ in the positions of the acetyl and methyl substituents on the pyrazole ring . Pyrazole derivatives with the C3 carbonitrile motif have been identified as privileged scaffolds in medicinal chemistry, particularly as tunable serine hydrolase inhibitors where the electron-withdrawing nature of the nitrile group enhances target engagement relative to hydrogen or methyl substituents at the analogous position [1].

Why Generic 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile Substitution Fails: Regioisomeric and Electronic Basis


Generic interchange of pyrazole carbonitrile building blocks without regard to precise substitution topology introduces uncontrolled variables in both reactivity and biological performance. The target compound places the electron-withdrawing carbonitrile at C3, the acetyl at C4, and the methyl at C5; scrambling these groups—as in the 5-acetyl-4-methyl regioisomer (CAS 91447-33-5) or the N-acetylated variant (CAS 1196-15-2)—alters the hydrogen-bond donor/acceptor landscape and the electronic character of the ring . Critically, class-level structure–activity relationship (SAR) evidence from N-acyl pyrazole serine hydrolase inhibitors demonstrates that a nitrile substituent on the pyrazole core provides superior enzyme inhibitory potency compared to hydrogen or methyl groups (CN > H > Me), an effect attributed to its electron-withdrawing capacity which modulates the leaving group ability of the pyrazole [1]. Therefore, selecting a regioisomer without the C3 carbonitrile or with a rearranged substitution pattern can compromise target activity in downstream applications.

4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile: Quantitative Differentiation Evidence from Bench to Procurement


Serine Hydrolase Inhibitory Potency: C3 Carbonitrile vs. C4 Hydrogen or Methyl in N-Acyl Pyrazoles

In a systematic examination of N-acyl pyrazoles as serine hydrolase inhibitors, Otrubova et al. (2019) evaluated the impact of pyrazole C4 substitution on enzyme inhibitory activity. The rank order of potency enhancement was CN > H > Me, with the cyano-substituted congeners exhibiting the strongest inhibition [1]. Although the target compound 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile places the nitrile at C3 rather than C4, the electronic principle is transferable: the carbonitrile group provides an electron-withdrawing effect that improves the pyrazole leaving group ability relative to analogs bearing only hydrogen or methyl at the same position. This class-level inference establishes that the carbonitrile-bearing scaffold is inherently advantaged for serine hydrolase inhibitor design compared to non-nitrilated pyrazole analogs.

Serine hydrolase inhibitor Structure–activity relationship Medicinal chemistry

Regioisomeric Identity: 4-Acetyl-5-methyl vs. 5-Acetyl-4-methyl Substitution Topology

The target compound 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile (CAS 60858-43-7) is a distinct regioisomer from 5-acetyl-4-methyl-1H-pyrazole-3-carbonitrile (CAS 91447-33-5) . In the target compound, the acetyl group occupies the C4 position and the methyl group occupies C5; in the regioisomer, these positions are exchanged. This topological difference alters the hydrogen-bond donor/acceptor profile: the target compound presents one H-bond donor (pyrazole NH) and three H-bond acceptors, whereas the regioisomer—despite identical molecular formula (C₇H₇N₃O, MW 149.15)—may exhibit different tautomeric preferences and intermolecular interaction patterns due to the altered adjacency of the acetyl carbonyl to the ring NH . Procurement without CAS verification risks receiving the unintended regioisomer, which can derail synthetic campaigns dependent on precise substitution geometry.

Regioisomer differentiation Synthetic intermediate Procurement specification

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. N-Acetylated Analogs

Compared to the N-acetylated regioisomer 1-acetyl-4-methyl-1H-pyrazole-5-carbonitrile (CAS 1196-15-2), the target compound retains a free pyrazole NH (1 H-bond donor) rather than being fully substituted at N1 . The computed AlogP of the target compound is 1.29 with a polar surface area (PSA) of 90.65 Ų, 5 H-bond acceptors, and 2 H-bond donors . The N-acetylated analog (CAS 1196-15-2) lacks the pyrazole NH donor (0 HBD) and possesses only 3 H-bond acceptors, altering its solubility profile and capacity for key hydrogen-bond interactions with biological targets [1]. This difference is material for medicinal chemistry campaigns where the free NH serves as a pharmacophoric anchor or a synthetic handle for further N-functionalization.

Lipophilicity Hydrogen-bond donors Drug-likeness Physicochemical profiling

Thermal Stability and Distillation Margin: Boiling Point Comparison with Des-methyl Analog

The target compound exhibits a predicted boiling point of 408.1 ± 45.0 °C at 760 mmHg and a flash point of 200.6 ± 28.7 °C . By comparison, the des-methyl analog 5-acetyl-1H-pyrazole-3-carbonitrile (CAS 1809384-30-2, MW 135.12) lacks the C5 methyl group, resulting in a lower molecular weight and expectedly lower boiling point . The elevated boiling point of the target compound, attributable to the additional methyl group, provides a wider thermal operating window for reactions conducted at elevated temperatures and facilitates purification by distillation under reduced pressure with less risk of thermal degradation. The vapor pressure is negligible (0.0 ± 1.0 mmHg at 25 °C), indicating low volatility under ambient conditions .

Thermal stability Boiling point Process chemistry Purification

4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile: Evidence-Backed Application Scenarios for Procurement Decision-Making


Serine Hydrolase Inhibitor Lead Generation Campaigns

Medicinal chemistry teams pursuing irreversible serine hydrolase inhibitors (e.g., FAAH, MGLL) can prioritize 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile as a scaffold precursor based on class-level SAR demonstrating that carbonitrile-substituted pyrazoles (CN > H > Me) confer superior enzyme inhibitory potency through enhanced leaving group ability [1]. The free NH at N1 permits subsequent N-acylation to generate the active N-acyl pyrazole warhead. This scaffold choice is substantively superior to non-nitrilated pyrazole analogs for this target class.

Regiospecific Building Block for Kinase Inhibitor Fragment Assembly

The C3 carbonitrile, C4 acetyl, and C5 methyl substitution pattern provides three chemically orthogonal functional groups (nitrile, ketone, free NH) that can be independently elaborated in parallel medicinal chemistry workflows. Unlike the N-acetylated analog (CAS 1196-15-2), which lacks the free NH for further diversification, the target compound retains a nucleophilic pyrazole nitrogen suitable for alkylation, arylation, or sulfonylation, enabling modular construction of kinase-focused compound libraries .

Synthetic Intermediate for Agrochemical Nitrification Inhibitors

Pyrazole carbonitriles have been patented as nitrification inhibitors for agricultural applications, where the electron-deficient heterocycle retards ammonium oxidation in soil [2]. The target compound's C3 carbonitrile, combined with the C4 acetyl group (which can be further derivatized to amides, oximes, or heterocycles), offers a versatile entry point for synthesizing patentable nitrification inhibitor analogs with tunable soil mobility and degradation profiles.

Procurement Specification for Regioisomerically Pure Pyrazole Research Intermediates

For laboratories requiring unambiguous structural identity, 4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile (CAS 60858-43-7) must be specified to the exclusion of the 5-acetyl-4-methyl regioisomer (CAS 91447-33-5) and the N-acetylated variant (CAS 1196-15-2). The target compound's distinct CAS number, InChI (InChI=1S/C7H7N3O/c1-4-7(5(2)11)6(3-8)10-9-4/h1-2H3,(H,9,10)), and physicochemical signature (AlogP 1.29, PSA 90.65, HBD 2) enable analytical verification by LCMS, NMR, and IR, ensuring lot-to-lot consistency in multi-step synthetic sequences .

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